Home > Products > Screening Compounds P71066 > 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione -

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Catalog Number: EVT-12044347
CAS Number:
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound notable for its potential pharmacological applications, particularly as an inhibitor of the epidermal growth factor receptor. The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been extensively studied for its biological activity. Its molecular formula is C11H8N4O2C_{11}H_{8}N_{4}O_{2}, with a molecular weight of approximately 228.21 g/mol. The compound is recognized for its structural features that contribute to its bioactivity, making it a subject of interest in medicinal chemistry and drug development.

Source and Classification

The compound is classified under the Chemical Abstracts Service (CAS) number 15973-83-8. It is often referenced in scientific literature concerning its synthesis and biological evaluation. The pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities, particularly through their interactions with various molecular targets such as kinases involved in cancer progression .

Synthesis Analysis

Methods

The synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through several methods:

  1. Condensation Reactions: This involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
  2. Cyclization Techniques: Utilizing urea or thiourea in the presence of acidic or basic catalysts can facilitate the formation of the pyrimidine structure.
  3. Solvent-Free Conditions: Recent studies have shown that reactions can be performed under solvent-free conditions to enhance yields and reduce environmental impact .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, refluxing with ethanol or using microwave-assisted techniques has been reported to improve reaction efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features a pyrazolo ring fused to a pyrimidine system. This unique arrangement contributes to its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C11H8N4O2C_{11}H_{8}N_{4}O_{2}
  • Molecular Weight: 228.207 g/mol
  • Density: 1.58 g/cm³
  • LogP: 0.402
  • Polar Surface Area: 83.54 Ų .
Chemical Reactions Analysis

Reactions

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can participate in various chemical reactions including:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazolo ring can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or other derivatives.

Technical Details

The reactivity of this compound is influenced by the electronic nature of substituents on the pyrazolo and pyrimidine rings, which can modulate its interaction with biological targets .

Mechanism of Action

The mechanism of action for 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR). The compound mimics ATP due to structural similarities, allowing it to bind competitively to the ATP-binding site on EGFR:

  1. Binding: The compound binds to the active site of EGFR.
  2. Inhibition: This binding prevents phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Data indicates that certain derivatives exhibit significant potency against both wild-type and mutant forms of EGFR .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Not explicitly stated but should be determined experimentally.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Solubility: Soluble in organic solvents like ethanol; solubility in water may vary.

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are utilized to confirm structure and purity during synthesis .

Applications

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has significant potential applications in medicinal chemistry:

  • Anticancer Agents: As a lead compound for developing new inhibitors targeting EGFR in various cancers.
  • Pharmacological Research: Used in studies exploring new therapeutic strategies against resistant cancer cell lines.

Research continues to explore modifications of this scaffold to enhance efficacy and reduce side effects .

Rational Design Strategies for 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors

Pharmacophore Modeling of Adenine-Mimetic Heterocyclic Systems

The 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione scaffold serves as a bioisosteric replacement for the endogenous adenine nucleotide, enabling high-affinity competitive inhibition at the ATP-binding site of epidermal growth factor receptor (EGFR). This heterocyclic system exhibits optimal geometric compatibility with the adenine-binding pocket, forming critical hydrogen bonds with backbone residues of the hinge region (Cys797 in EGFR). The nitrogen atoms at positions N1 and N2 of the pyrazolopyrimidine core mimic the N9 and N3 positions of adenine, respectively, while the carbonyl groups at C4 and C6 replicate the hydrogen-bonding pattern of purine N1 and N6 [2] [4].

Molecular docking studies demonstrate that the ethyl substituent at the N1 position provides enhanced hydrophobic contacts with Val702 and Ala743 compared to methyl or hydrogen substituents. This modification increases burial depth within the hydrophobic region I, contributing to a 3.5-fold improvement in binding affinity over the methyl analogue (IC₅₀ = 0.016 µM vs. 0.056 µM against EGFRWT). The planarity of the tricyclic system allows π-π stacking interactions with Phe723, a residue critical for kinase activation [2] [9].

Table 1: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives with Different N1 Substituents

N1 SubstituentIC₅₀ (µM) EGFRWTIC₅₀ (µM) EGFRT790MBinding Energy (kcal/mol)
H- (Unsubstituted)0.89 ± 0.115.32 ± 0.45-7.2
Methyl0.056 ± 0.0080.381 ± 0.042-8.6
Ethyl0.016 ± 0.0030.236 ± 0.027-9.9
Propyl0.038 ± 0.0050.295 ± 0.031-9.3
Cyclopropyl0.021 ± 0.0040.251 ± 0.025-9.7

Data adapted from biochemical kinase assays and computational modeling studies [2] [4] [6].

Hydrophobic Domain Targeting Strategies for Mutant EGFR (T790M)

The "gatekeeper" T790M mutation in EGFR induces steric hindrance and enhanced ATP affinity, necessitating inhibitors with optimized hydrophobic domain interactions. 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives address this challenge through strategic C3 modifications that penetrate the hydrophobic back pocket created by the methionine substitution. Molecular dynamics simulations reveal that bulky aromatic substituents (e.g., 4-chlorophenyl, naphthyl) at the C3 position undergo conformational reorientation to accommodate Met790's side chain, achieving a binding pose distinct from first-generation inhibitors [4] [6].

Derivatives featuring 4-chlorobenzylidene groups exhibit 18-fold selectivity for EGFRT790M over wild-type (IC₅₀ = 0.034 µM vs. 0.62 µM). This selectivity arises from halogen bonding with Thr854 and enhanced van der Waals contacts with Leu792, residues re-positioned in the mutant kinase. The ethyl group at N1 synergizes with C3 hydrophobic extensions by stabilizing a quinazoline-like binding mode that circumvents Met790 steric clashes. Notably, compounds with aliphatic C3 chains (e.g., cyclohexyl) show reduced mutant selectivity due to insufficient filling of the enlarged hydrophobic pocket [4] [6].

Table 2: Mutant Selectivity Profile of Hydrophobically Modified 1-Ethyl Derivatives

C3 ModificationIC₅₀ EGFRWT (µM)IC₅₀ EGFRT790M (µM)Selectivity Ratio (WT/T790M)P-glycoprotein Inhibition Fold
Phenyl0.27 ± 0.041.89 ± 0.217.01.12
4-Fluorophenyl0.19 ± 0.031.02 ± 0.155.41.08
4-Chlorophenyl0.62 ± 0.080.034 ± 0.00518.20.45
3-Trifluoromethylphenyl0.48 ± 0.060.087 ± 0.0125.50.87
1-Naphthyl0.55 ± 0.070.041 ± 0.00613.40.51
Cyclohexyl1.32 ± 0.180.94 ± 0.111.41.24

Data from enzymatic assays and quantitative real-time PCR analysis of P-glycoprotein expression [4] [6].

Linker Region Optimization for ATP-Binding Site Engagement

Linker engineering between the pyrazolopyrimidine core and hydrophobic tail critically influences binding site occupancy and conformational flexibility. Three linker classes demonstrate optimal ATP-binding site engagement in 1-ethyl derivatives:

  • Imino Linkers (NH-CH₂): Provide direct hydrogen bonding to Lys745 and Glu762 through the imino nitrogen. Ethylamine spacers yield 0.019 µM IC₅₀ against EGFRWT by enabling optimal distance (4.2Å) between the heterocycle and hydrophobic tail. Propylamine analogues show reduced potency due to linker over-extension (IC₅₀ = 0.047 µM) [2].

  • Hydrazone Spacers (-NH-N=CH-): Enhance mutant selectivity through water-mediated hydrogen bonds with Thr790. Derivatives with furan-2-ylmethylene hydrazone exhibit dual hydrogen bonding with gatekeeper residues (ΔG = -10.2 kcal/mol) and induce allosteric pocket formation. The conjugated double bond maintains planarity, facilitating π-stacking with Phe723 [4] [6].

  • Thiosemicarbazide Moieties (-NH-CS-NH-N=CH-): Improve solubility while maintaining nanomolar potency (IC₅₀ = 0.028 µM). The thiocarbonyl group engages in hydrophobic interactions with Leu788, and the additional nitrogen forms hydrogen bonds with conserved water molecules near the DFG motif. DFT calculations reveal optimal electron density distribution at bond angles of 115-120° for ATP-site accommodation [4].

Density functional theory (DFT) analyses indicate that linker rigidity must balance conformational flexibility for mutant kinase adaptation. Hydrazone linkers with dihedral angles constrained to 15-30° show 8-fold improved mutant inhibition over freely rotating alkyl chains. However, excessive rigidity (e.g., in fused ring systems) reduces cellular permeability, evidenced by 40% lower intracellular concentrations in HCT-116 cells [4] [6].

Table 3: Linker Optimization Impact on Kinase Inhibition and Cellular Activity

Linker TypeRepresentative StructureIC₅₀ EGFRWT (µM)IC₅₀ EGFRT790M (µM)HCT-116 Cell GI₅₀ (µM)A549 Cell GI₅₀ (µM)
Imino (ethylamine)7a0.019 ± 0.0030.198 ± 0.0238.42 ± 0.919.87 ± 1.05
Hydrazone (furan)40.054 ± 0.0070.034 ± 0.0040.84 ± 0.091.27 ± 0.14
Thiosemicarbazide13a0.028 ± 0.0040.067 ± 0.0085.21 ± 0.577.36 ± 0.82
Direct bond (no linker)-1.76 ± 0.24>10>50>50
Ethylene glycol-0.47 ± 0.063.21 ± 0.3821.5 ± 2.428.9 ± 3.1

Biological data from NCI 60-cell line screening and kinase inhibition assays [4] [6].

Properties

Product Name

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

IUPAC Name

1-ethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H8N4O2/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13)

InChI Key

PGTPONSEXUBFSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.